Cas no 2026-42-8 (Diethyl (thiophen-2-ylmethyl)phosphonate)

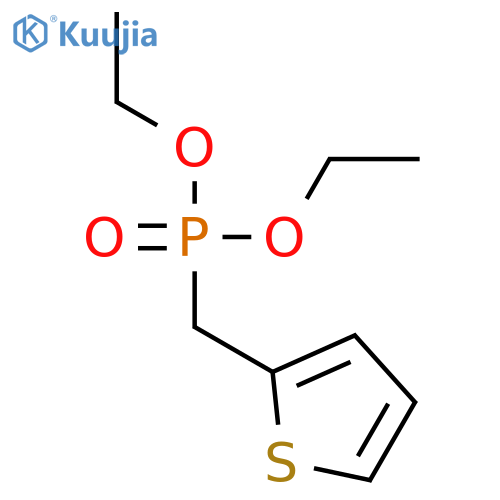

2026-42-8 structure

商品名:Diethyl (thiophen-2-ylmethyl)phosphonate

Diethyl (thiophen-2-ylmethyl)phosphonate 化学的及び物理的性質

名前と識別子

-

- Diethyl (thiophen-2-ylmethyl)phosphonate

- 2-(diethoxyphosphorylmethyl)thiophene

- DIETHYL (2-THIENYLMETHYL)PHOSPHONATE

- THIOPHEN-2-YLMETHYL-PHOSPHONIC ACID DIETHYL ESTER

- diethyl (2-thienyl)methanephosphonate

- diethyl (thiophen-2-yl)methylphosphonate

- diethyl 2-thiophen-2-yl-methylphosphonate

- (Thiophen-2-ylmethyl)phosphonic Acid Diethyl Ester

- Phosphonicacid, (2-thienylmethyl)-, diethyl ester (9CI)

- Phosphonic acid, 2-thenyl-,diethyl ester (7CI,8CI)

- Diethyl(thiophene-2-methyl)phosphonate

- Diethyl 2-thienylmethylphosphonate

- AK103850

- 2-Thienylmethylphosphonic acid diethyl ester

- Phosphonic acid, (2-thienylmethyl)-, diethyl ester

- Diethyl(thiophen-2-ylmethyl)phosphonate

- KSC207O5J

- C9H15O3PS

- GOJBUVQDOFHBLF-UHFFFAOYSA-N

- 2-(Diethox

- Diethyl [(thiophen-2-yl)methyl]phosphonate

- diethyl thio phen-2-ylmethyl phosphonate

- T72043

- DTXSID90400474

- A904701

- CS-0040427

- thiophen-2-ylmethylphosphonic acid diethyl ester

- MFCD00128457

- 2026-42-8

- D5644

- FT-0751217

- SCHEMBL5884907

- Phosphonic acid, P-(2-thienylmethyl)-, diethyl ester

- AKOS015839004

- Diethyl(thiophen-2-ylmethyl)phosphonate;Diethyl (thiophen-2-ylmethyl)phosphonate

- AS-68988

- SY112300

- DB-000361

- diethyl thiophen-2-ylmethylphosphonate

-

- MDL: MFCD00128457

- インチ: 1S/C9H15O3PS/c1-3-11-13(10,12-4-2)8-9-6-5-7-14-9/h5-7H,3-4,8H2,1-2H3

- InChIKey: GOJBUVQDOFHBLF-UHFFFAOYSA-N

- ほほえんだ: S1C([H])=C([H])C([H])=C1C([H])([H])P(=O)(OC([H])([H])C([H])([H])[H])OC([H])([H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 234.04800

- どういたいしつりょう: 234.04795251g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 6

- 複雑さ: 200

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.8

- 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

- ふってん: 325°C(lit.)

- 屈折率: 1.5200

- PSA: 73.58000

- LogP: 3.51420

Diethyl (thiophen-2-ylmethyl)phosphonate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C

Diethyl (thiophen-2-ylmethyl)phosphonate 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Diethyl (thiophen-2-ylmethyl)phosphonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM199671-5g |

Diethyl (thiophen-2-ylmethyl)phosphonate |

2026-42-8 | 95%+ | 5g |

$190 | 2023-01-19 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D302719-1g |

Diethyl (thiophen-2-ylmethyl)phosphonate |

2026-42-8 | ≥98% | 1g |

¥482.90 | 2023-09-03 | |

| abcr | AB514651-250 mg |

Diethyl (thiophen-2-ylmethyl)phosphonate |

2026-42-8 | 250MG |

€57.90 | 2021-09-16 | ||

| Ambeed | A109102-250mg |

Diethyl (thiophen-2-ylmethyl)phosphonate |

2026-42-8 | 98% | 250mg |

$21.0 | 2025-02-21 | |

| Ambeed | A109102-1g |

Diethyl (thiophen-2-ylmethyl)phosphonate |

2026-42-8 | 98% | 1g |

$29.0 | 2025-02-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 096235-1g |

Diethyl (thiophen-2-ylmethyl)phosphonate |

2026-42-8 | 95+% | 1g |

5461CNY | 2021-05-08 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D5644-5G |

Diethyl (Thiophen-2-ylmethyl)phosphonate |

2026-42-8 | >98.0%(GC) | 5g |

¥1250.00 | 2023-09-08 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D5644-1G |

Diethyl (Thiophen-2-ylmethyl)phosphonate |

2026-42-8 | >98.0%(GC) | 1g |

¥590.00 | 2023-09-08 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D859709-5g |

Diethyl(thiophen-2-ylmethyl)phosphonate |

2026-42-8 | ≥98% | 5g |

2,353.00 | 2021-05-17 | |

| Chemenu | CM199671-1g |

Diethyl (thiophen-2-ylmethyl)phosphonate |

2026-42-8 | 95%+ | 1g |

$76 | 2023-01-19 |

Diethyl (thiophen-2-ylmethyl)phosphonate 関連文献

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

2026-42-8 (Diethyl (thiophen-2-ylmethyl)phosphonate) 関連製品

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2026-42-8)Diethyl (thiophen-2-ylmethyl)phosphonate

清らかである:99%

はかる:25g

価格 ($):350.0